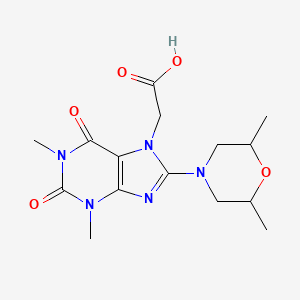

2-(8-(2,6-dimethylmorpholino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

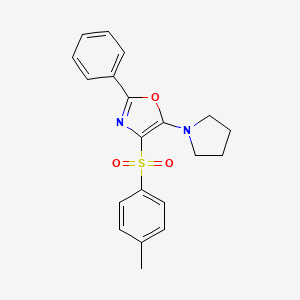

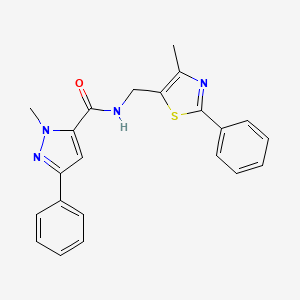

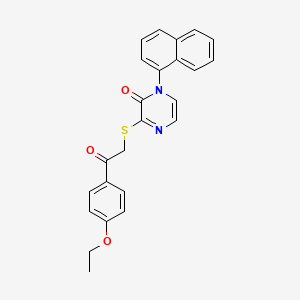

The compound is a derivative of acetic acid, with a complex purine structure attached to it. Purines are fundamental components of nucleic acids like DNA and RNA, and they play key roles in cellular energy systems . The presence of the dimethylmorpholino group suggests that this compound might have some biological activity, as morpholines are often used in medicinal chemistry .

Molecular Structure Analysis

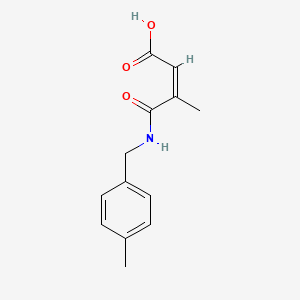

Again, without specific information, I can only provide a general analysis. The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also has an acetic acid group, which would provide a carboxylic acid functional group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine ring and the carboxylic acid group. The purine ring might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carboxylic acid group might make it somewhat polar, and it might be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis and crystallization of related compounds, such as 7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate, highlight the importance of hydrogen bonds in the formation of stable structures, providing insights into the chemical behavior and potential applications of similar compounds in material science and chemistry (Carvalho et al., 2007).

Pharmacological Profile

- Although specific pharmacological applications are to be excluded, the methodology applied in studying related compounds, such as the dual inhibition properties of derivatives on enzymes like cyclo-oxygenase and 5-lipoxygenase, can serve as a basis for non-pharmacological research, exploring the chemical interactions and mechanisms underlying such inhibitory effects (Laufer et al., 1994).

Crystal Forms and Solvent Effects

- Research on different solvents yielding alternative crystal forms through aromatic, halogen bonding, and hydrogen bonding competition provides valuable insights into the impact of crystallization solvent choice on the production of alternative crystal forms, which is critical in material sciences, particularly in the design and development of new materials with specific physical and chemical properties (Alshahateet et al., 2015).

Antioxidant Potential

- The study of the antioxidant potential of citrus fruit, while not directly related, demonstrates the analytical techniques that can be applied to similar compounds to evaluate their antioxidant properties, potentially useful in food science and preservation (Gorinstein et al., 2006).

Novel Fluorophores

- The development of novel fluorophores, such as 6-Methoxy-4-quinolone, from derivatives of similar compounds, illustrates the potential application of these chemicals in biomedical analysis, offering strong fluorescence with a large Stokes' shift in aqueous media, which could be beneficial in developing new diagnostic tools and imaging techniques (Hirano et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[8-(2,6-dimethylmorpholin-4-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5/c1-8-5-19(6-9(2)25-8)14-16-12-11(20(14)7-10(21)22)13(23)18(4)15(24)17(12)3/h8-9H,5-7H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMCAOYHLDMBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766171.png)

![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2766173.png)

![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2766180.png)

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)